6-Methyl-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate
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Overview
Description
6-Methyl-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate is a heterocyclic compound that belongs to the oxazole and pyridazine families. This compound is characterized by its unique structure, which includes a fused oxazole and pyridazine ring system. The perchlorate anion is often used to stabilize the cationic form of the molecule. Compounds like this are of significant interest in medicinal chemistry due to their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-3-methyl-4H-pyridazin-4-one with an appropriate oxazole precursor in the presence of a strong acid, such as perchloric acid, to form the desired product . The reaction conditions often require refluxing the mixture at elevated temperatures to ensure complete cyclization and formation of the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce hydroxylated derivatives .
Scientific Research Applications
6-Methyl-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Methyl-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one: Another oxazole derivative with similar structural features.
6-Methyl-4-phenyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one: A closely related compound with a different substitution pattern.
Uniqueness
6-Methyl-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate is unique due to its specific substitution pattern and the presence of the perchlorate anion, which can influence its stability and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
63900-55-0 |
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Molecular Formula |
C13H11ClN2O5 |
Molecular Weight |
310.69 g/mol |
IUPAC Name |
6-methyl-2-phenyl-[1,3]oxazolo[3,2-b]pyridazin-4-ium;perchlorate |
InChI |
InChI=1S/C13H11N2O.ClHO4/c1-10-7-8-13-15(14-10)9-12(16-13)11-5-3-2-4-6-11;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
BCBSRYDMPAKFJS-UHFFFAOYSA-M |
Canonical SMILES |
CC1=N[N+]2=C(C=C1)OC(=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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